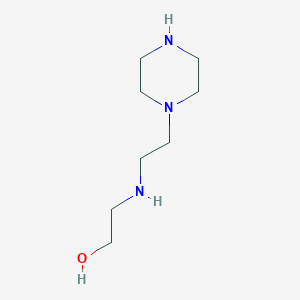
2-((2-(Piperazin-1-yl)ethyl)amino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-(Piperazin-1-yl)ethyl)amino)ethanol, also known as PEPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. PEPA is a derivative of ethanolamine, which is a common building block in the synthesis of various bioactive molecules.
科学的研究の応用
2-((2-(Piperazin-1-yl)ethyl)amino)ethanol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties. 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol has also been investigated as a potential therapeutic agent for the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are all neurotransmitters that play important roles in regulating mood, motivation, and cognition.
生化学的および生理学的効果
2-((2-(Piperazin-1-yl)ethyl)amino)ethanol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in the metabolism of neurotransmitters, as well as to enhance the expression of genes involved in synaptic plasticity. 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
2-((2-(Piperazin-1-yl)ethyl)amino)ethanol has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. Additionally, it has been shown to have low toxicity and is well-tolerated in animal studies. However, there are also some limitations to its use in lab experiments. 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol has limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several potential future directions for research on 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol. One area of interest is the development of more potent and selective analogues of 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol that can be used as therapeutic agents for neurological disorders. Another area of interest is the investigation of the role of 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol in modulating the immune system, which may have implications for the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol and its potential applications in various fields of medicine.
Conclusion
2-((2-(Piperazin-1-yl)ethyl)amino)ethanol is a chemical compound that has shown great promise in the field of medicinal chemistry. Its wide range of biological activities and potential therapeutic applications make it an important area of research. By continuing to investigate the synthesis, mechanism of action, and potential applications of 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol, we may be able to develop new treatments for a variety of diseases and disorders.
合成法
2-((2-(Piperazin-1-yl)ethyl)amino)ethanol can be synthesized through a multistep process that involves the reaction of ethanolamine with 2-bromoethylpiperazine. The resulting intermediate is then treated with sodium hydroxide to yield 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol. This synthesis method has been optimized to produce high yields of pure 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol, making it a viable option for large-scale production.
特性
CAS番号 |
134699-02-8 |
|---|---|
製品名 |
2-((2-(Piperazin-1-yl)ethyl)amino)ethanol |
分子式 |
C8H19N3O |
分子量 |
173.26 g/mol |
IUPAC名 |
2-(2-piperazin-1-ylethylamino)ethanol |
InChI |
InChI=1S/C8H19N3O/c12-8-4-10-3-7-11-5-1-9-2-6-11/h9-10,12H,1-8H2 |
InChIキー |
KOCRVTCEUXRPPI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCNCCO |
正規SMILES |
C1CN(CCN1)CCNCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



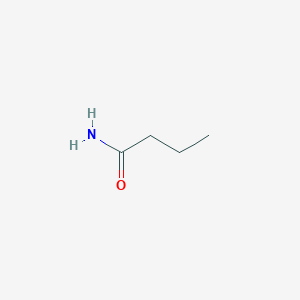
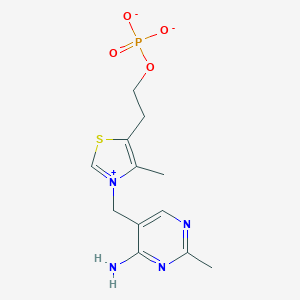


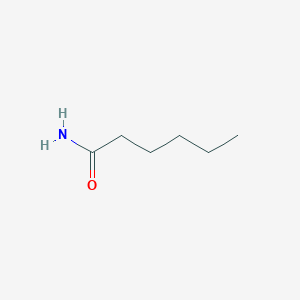
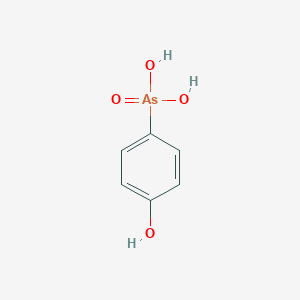
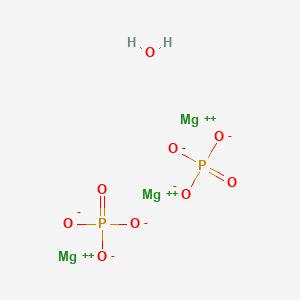
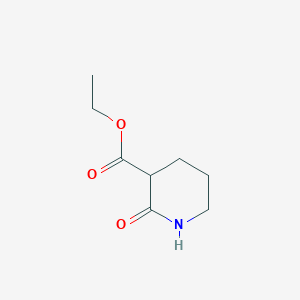
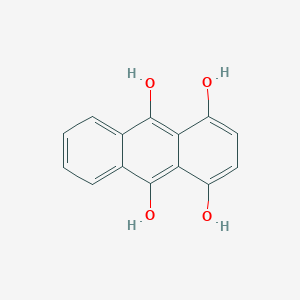
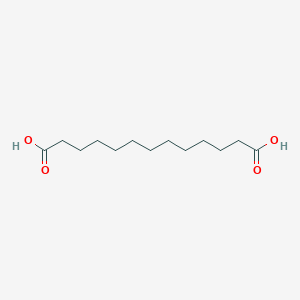
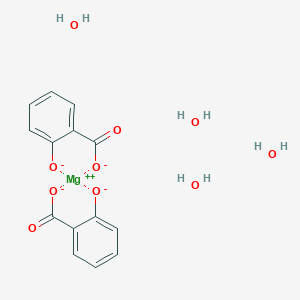
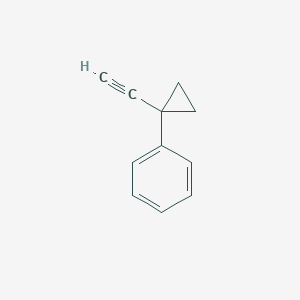
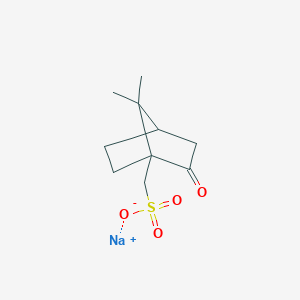
![Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-](/img/structure/B146223.png)